Pyraflufen

Description

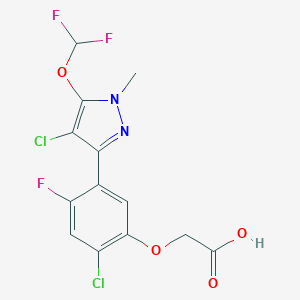

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2F3N2O4/c1-20-12(24-13(17)18)10(15)11(19-20)5-2-8(23-4-9(21)22)6(14)3-7(5)16/h2-3,13H,4H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIIPOGUBVYZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)OCC(=O)O)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057953 | |

| Record name | Pyraflufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129630-17-7 | |

| Record name | Pyraflufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129630-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraflufen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129630177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraflufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAFLUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP6251A20Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyraflufen-Ethyl: A Technical Guide to its Mechanism of Action as a Protoporphyrinogen Oxidase (PPO) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyraflufen-ethyl (B41820), a phenylpyrazole herbicide, is a potent inhibitor of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll (B73375) and heme in plants.[1][2][3] Its inhibitory action leads to the accumulation of protoporphyrinogen IX (Protogen), which subsequently auto-oxidizes to form the photodynamic protoporphyrin IX (Proto IX).[1][4] In the presence of light and oxygen, Proto IX generates reactive oxygen species (ROS), causing rapid lipid peroxidation, cell membrane disruption, and ultimately, cell death. This technical guide provides an in-depth analysis of the mechanism of action of this compound-ethyl, supported by quantitative data, detailed experimental protocols, and a visual representation of the signaling pathway.

Introduction

This compound-ethyl is a selective, post-emergence contact herbicide effective against a wide range of broadleaf weeds. Its mode of action as a PPO inhibitor places it in the HRAC Group E and WSSA Group 14. The rapid onset of action and efficacy at low application rates make it a valuable tool in modern agriculture. Understanding the intricate details of its mechanism of action is crucial for optimizing its use, managing weed resistance, and developing novel herbicidal compounds.

Biochemical Mechanism of Action

The primary target of this compound-ethyl is the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4), located in the chloroplasts. PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the final common step in the biosynthesis of both chlorophylls (B1240455) and hemes.

The key steps in the mechanism of action are as follows:

-

Inhibition of PPO: this compound-ethyl binds to the PPO enzyme, competitively inhibiting the binding of its natural substrate, protoporphyrinogen IX.

-

Accumulation of Protoporphyrinogen IX (Protogen): The blockage of the PPO enzyme leads to a rapid accumulation of Protogen within the chloroplasts.

-

Cellular Leakage of Protogen: The excess Protogen leaks from the chloroplasts into the cytoplasm.

-

Oxidation to Protoporphyrin IX (Proto IX): In the cytoplasm, Protogen is non-enzymatically oxidized to Proto IX.

-

Photosensitization and Generation of Reactive Oxygen Species (ROS): Proto IX is a potent photosensitizer. In the presence of light and molecular oxygen, it generates singlet oxygen (¹O₂), a highly reactive oxygen species.

-

Lipid Peroxidation and Membrane Damage: Singlet oxygen initiates a cascade of lipid peroxidation, leading to the destruction of cellular membranes, including the plasma membrane and tonoplast.

-

Cellular Disruption and Necrosis: The loss of membrane integrity results in cellular leakage, desiccation, and rapid tissue necrosis, which is observed as the characteristic burning effect on treated plants.

Quantitative Data

Herbicidal Efficacy

The efficacy of this compound-ethyl varies depending on the weed species, growth stage, and environmental conditions. The following table summarizes the effective dose (ED) required for the control of various weed species.

| Weed Species | Growth Stage | ED50 (g a.i./ha) | ED90 (g a.i./ha) | Reference |

| Parthenium hysterophorus (Rosette) | Rosette | - | 2.33 - 2.65 | |

| Conyza canadensis (GR Biotypes) | Seedling | - | >95% control at 7 DAT |

Note: DAT = Days After Treatment; GR = Glyphosate-Resistant.

Protoporphyrin IX Accumulation

The inhibition of PPO by this compound-ethyl leads to a significant and rapid accumulation of protoporphyrinogen IX, which is then converted to protoporphyrin IX.

| Plant Species | Treatment | Time after Treatment (hr) | Protoporphyrinogen IX Accumulation | Protoporphyrin IX Accumulation | Reference |

| Cucumis sativus (Cucumber) | This compound-ethyl | 4-7 | Peak Accumulation | Increasing | |

| Galium aparine (Cleavers) | This compound-ethyl | 7 | Significant Accumulation | - | |

| Triticum aestivum (Wheat) | This compound-ethyl | 7 | Little Accumulation | Little Accumulation |

Experimental Protocols

In Vitro PPO Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound-ethyl on PPO activity.

Materials:

-

Plant tissue (e.g., spinach leaves, etiolated corn seedlings)

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM DTT)

-

Assay buffer (e.g., 100 mM HEPES-KOH pH 7.5, 1 mM EDTA, 5 mM MgCl₂, 0.5% (v/v) Tween 20)

-

Protoporphyrinogen IX (substrate)

-

This compound-ethyl stock solution (in DMSO)

-

Spectrofluorometer or microplate reader

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes containing PPO.

-

Resuspend the pellet in assay buffer.

-

-

PPO Activity Assay:

-

Prepare a reaction mixture containing assay buffer, the enzyme extract, and varying concentrations of this compound-ethyl (or DMSO as a control).

-

Pre-incubate the mixture for 5-10 minutes at 25°C.

-

Initiate the reaction by adding the substrate, protoporphyrinogen IX.

-

Monitor the increase in fluorescence resulting from the formation of protoporphyrin IX (Excitation: ~405 nm, Emission: ~630 nm).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound-ethyl concentration.

-

Determine the IC50 value using a non-linear regression analysis.

-

Quantification of Protoporphyrin IX in Plant Tissue

This protocol outlines a method to measure the accumulation of protoporphyrin IX in plants treated with this compound-ethyl.

Materials:

-

Plant tissue treated with this compound-ethyl

-

Extraction solvent (e.g., acetone:0.1 M NH₄OH, 9:1 v/v)

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

-

Protoporphyrin IX standard

Procedure:

-

Extraction:

-

Harvest plant tissue at different time points after treatment.

-

Homogenize the tissue in the extraction solvent in the dark.

-

Centrifuge the homogenate and collect the supernatant.

-

-

HPLC Analysis:

-

Inject the supernatant into the HPLC system.

-

Separate the porphyrins using a gradient elution on a C18 column.

-

Detect protoporphyrin IX using a fluorescence detector (Excitation: ~400 nm, Emission: ~630 nm).

-

-

Quantification:

-

Create a standard curve using known concentrations of the protoporphyrin IX standard.

-

Quantify the amount of protoporphyrin IX in the plant extracts by comparing their peak areas to the standard curve.

-

Whole-Plant Bioassay for Herbicidal Efficacy

This protocol provides a general framework for assessing the herbicidal efficacy of this compound-ethyl on different weed species in a greenhouse setting.

Materials:

-

Seeds of target weed species and a susceptible control species

-

Pots and sterile potting mix

-

Greenhouse or growth chamber with controlled environmental conditions

-

This compound-ethyl formulation

-

Laboratory spray chamber

Procedure:

-

Plant Growth:

-

Sow seeds in pots and grow them under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

-

Allow plants to reach a specific growth stage (e.g., 2-4 true leaves).

-

-

Herbicide Application:

-

Prepare a series of dilutions of the this compound-ethyl formulation.

-

Apply the different doses of the herbicide to the plants using a laboratory spray chamber to ensure uniform coverage.

-

Include an untreated control group.

-

-

Evaluation:

-

Return the plants to the greenhouse or growth chamber.

-

Assess plant injury visually at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).

-

At the end of the experiment, harvest the above-ground biomass and determine the fresh or dry weight.

-

-

Data Analysis:

-

Calculate the percentage of growth reduction compared to the untreated control.

-

Use regression analysis to determine the dose required to cause 50% growth reduction (GR50 or ED50).

-

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of PPO inhibition by this compound-ethyl and a general experimental workflow.

Caption: Signaling pathway of PPO inhibition by this compound-ethyl.

Caption: General experimental workflow for analyzing PPO inhibitors.

Conclusion

This compound-ethyl is a highly effective PPO-inhibiting herbicide with a well-defined mechanism of action. Its ability to trigger the rapid accumulation of the photodynamic molecule protoporphyrin IX leads to swift and potent herbicidal activity against a broad spectrum of weeds. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuances of this compound-ethyl's activity, explore potential resistance mechanisms, and aid in the discovery and development of new herbicidal compounds targeting the PPO enzyme.

References

- 1. nichino.co.jp [nichino.co.jp]

- 2. A Fluorescence Sensor Capable of Real-Time Herbicide Effect Monitoring in Greenhouses and the Field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wsdot.wa.gov [wsdot.wa.gov]

- 4. Accumulation of Protoporphyrinogen IX prior to Protoporphyrin IX in Intact Plants Treated with Protoporphyrinogen IX Oxidase-Inhibiting Herbicides | CiNii Research [cir.nii.ac.jp]

Pyraflufen-ethyl: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraflufen-ethyl is a potent herbicidal agent belonging to the pyrazole (B372694) class of chemicals. It functions as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, a critical enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants. This technical guide provides an in-depth overview of the chemical and physical properties of this compound-ethyl, offering valuable data and procedural insights for research and development applications.

Chemical Identity and Structure

This compound-ethyl is chemically identified as ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxy]acetate. Its structure is characterized by a central pyrazole ring linked to substituted phenyl and phenoxyacetate (B1228835) moieties.

Molecular Structure:

-

IUPAC Name: ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetate[1]

-

Molecular Weight: 413.18 g/mol

Physicochemical Properties

The physicochemical properties of this compound-ethyl are crucial for understanding its environmental fate, bioavailability, and formulation development. A summary of these properties is presented in the tables below.

General Physical Properties

| Property | Value | Reference |

| Physical State | White to cream colored powder | |

| Melting Point | 126.4 - 127.2 °C | |

| Boiling Point | Decomposes before boiling (240 - 288 °C) | |

| Relative Density | 1.565 g/cm³ at 24 °C | |

| Vapor Pressure | 4.3 x 10⁻⁹ mm Hg at 20 °C (5.73 x 10⁻⁷ Pa) |

Solubility Profile

| Solvent | Solubility (g/L at 20°C) | Reference |

| Water (pH 7) | 0.000082 | |

| Acetone | 167 - 182 | |

| Dichloromethane | 100 - 111 | |

| Ethyl acetate | 105 - 111 | |

| n-Heptane | 0.234 | |

| Methanol | 7.39 | |

| p-Xylene | 41.7 - 43.5 |

Partition and Dissociation Coefficients

| Parameter | Value | Reference |

| Octanol-Water Partition Coefficient (log Kow) | 3.49 | |

| pKa | Does not dissociate |

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

This compound-ethyl exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX), a key precursor in the biosynthesis of both chlorophylls (B1240455) and hemes.

Inhibition of PPO by this compound-ethyl leads to the accumulation of Protogen IX in the plant cells. This excess Protogen IX leaks from the chloroplast and is rapidly oxidized to Proto IX in the cytoplasm by a non-enzymatic process. The accumulated Proto IX, in the presence of light and oxygen, generates highly reactive singlet oxygen. These reactive oxygen species cause rapid peroxidation of lipids and proteins in cellular membranes, leading to membrane disruption, loss of cellular integrity, and ultimately, cell death.

Experimental Protocols

The determination of the physicochemical properties of this compound-ethyl follows standardized methodologies, primarily those established by the Organisation for an Economic Co-operation and Development (OECD) and ASTM International. Below are generalized protocols based on these guidelines.

Melting Point Determination (OECD 102)

The melting point of this compound-ethyl is determined using the capillary tube method.

-

Sample Preparation: A small amount of finely powdered this compound-ethyl is packed into a capillary tube sealed at one end.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means to observe the sample is used.

-

Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate. The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range.

Water Solubility (OECD 105)

The flask method is suitable for determining the water solubility of this compound-ethyl.

-

Apparatus: A constant temperature water bath, flasks with stoppers, and an appropriate analytical instrument (e.g., HPLC-UV) are required.

-

Procedure: An excess amount of this compound-ethyl is added to a known volume of distilled water in a flask. The flask is agitated in the constant temperature bath (e.g., 20 °C) until equilibrium is reached.

-

Analysis: The solution is filtered or centrifuged to remove undissolved solid. The concentration of this compound-ethyl in the clear aqueous phase is then determined using a validated analytical method.

Vapor Pressure Determination (OECD 104)

The gas saturation method is a suitable technique for substances with low vapor pressure like this compound-ethyl.

-

Apparatus: A constant temperature bath, a saturation column packed with an inert carrier material coated with this compound-ethyl, a carrier gas supply, and a trapping system are used.

-

Procedure: A stream of inert carrier gas is passed through the saturation column at a known flow rate and constant temperature. The gas becomes saturated with the vapor of this compound-ethyl.

-

Analysis: The vapor is collected in a trap, and the amount of this compound-ethyl is quantified using a sensitive analytical technique (e.g., GC-MS). The vapor pressure is calculated from the amount of substance transported and the volume of gas passed through the column.

Octanol-Water Partition Coefficient (OECD 107/117)

The Shake Flask Method (OECD 107) or the HPLC Method (OECD 117) can be used to determine the log Kow of this compound-ethyl.

Shake Flask Method (OECD 107):

-

Preparation: n-Octanol and water are mutually saturated. A solution of this compound-ethyl is prepared in either n-octanol or water.

-

Procedure: A known volume of the this compound-ethyl solution is mixed with the other solvent in a vessel. The mixture is shaken at a constant temperature until partitioning equilibrium is achieved.

-

Analysis: The phases are separated by centrifugation. The concentration of this compound-ethyl in both the n-octanol and water phases is determined by a suitable analytical method. The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

This technical guide provides a comprehensive summary of the key chemical and physical properties of this compound-ethyl. The data presented, along with the outlined experimental methodologies and mechanistic insights, serve as a valuable resource for researchers and professionals engaged in the study and application of this important herbicidal compound. The provided information is essential for understanding its behavior, developing effective formulations, and assessing its environmental impact.

References

An In-depth Technical Guide to the Laboratory Synthesis of Pyraflufen-ethyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known synthesis pathways for Pyraflufen-ethyl, a significant phenylpyrazole herbicide. The information presented is collated from scientific literature and patent filings to aid researchers in understanding the chemical methodologies for obtaining this compound in a laboratory setting. This document outlines two primary synthetic routes, detailing the necessary reagents, reaction types, and intermediates. Quantitative data, where available, has been summarized in structured tables. Additionally, visual diagrams of the synthesis pathways and experimental workflows are provided using the DOT language for clarity.

Pathway 1: The Commercial Synthesis Route

A multi-step synthesis is the commercially utilized pathway for the production of this compound-ethyl. This route begins with 2-chloro-5-(trifluoromethyl)aniline and proceeds through a series of classical organic reactions to construct the final molecule. While the general sequence is known, specific experimental protocols with precise quantitative data are not extensively detailed in publicly available literature. The key transformations in this pathway are outlined below.

Experimental Protocols for Pathway 1

Step 1: Diazotization of 2-chloro-5-(trifluoromethyl)aniline

-

Reaction: A primary aromatic amine is converted to a diazonium salt.

-

Reagents: 2-chloro-5-(trifluoromethyl)aniline, Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl).

-

General Protocol: The aniline (B41778) derivative is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

Step 2: Sandmeyer Reaction

-

Reaction: The diazonium group is replaced with a cyano group.

-

Reagents: The diazonium salt solution from Step 1, Copper(I) cyanide (CuCN).

-

General Protocol: The cold diazonium salt solution is slowly added to a solution of copper(I) cyanide. The reaction mixture is typically warmed to facilitate the replacement of the diazonium group with the nitrile.

Step 3: Nitration

-

Reaction: An electrophilic aromatic substitution to introduce a nitro group onto the benzene (B151609) ring.

-

Reagents: 2-chloro-5-(trifluoromethyl)benzonitrile, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).

-

General Protocol: The benzonitrile (B105546) derivative is treated with a mixture of concentrated nitric and sulfuric acids (nitrating mixture) at a controlled temperature to introduce a nitro group at the 4-position.

Step 4: Reduction of the Nitro Group

-

Reaction: The nitro group is reduced to a primary amine.

-

Reagents: 4-nitro-2-chloro-5-(trifluoromethyl)benzonitrile, Iron (Fe) and Hydrochloric acid (HCl) or catalytic hydrogenation (H₂, Pd/C).

-

General Protocol: The nitro compound is reduced using methods such as Bechamp reduction (iron in acidic medium) or catalytic hydrogenation to yield 5-amino-2-chloro-4-fluorobenzonitrile.

Step 5: Pyrazole (B372694) Ring Formation (Condensation)

-

Reaction: Construction of the pyrazole ring through condensation.

-

Reagents: 5-amino-2-chloro-4-fluorobenzonitrile, Ethyl 2-chloroacetoacetate, Sodium ethoxide, Ethanol.

-

General Protocol: The aminobenzonitrile is condensed with ethyl 2-chloroacetoacetate in the presence of a base like sodium ethoxide in ethanol. This reaction proceeds via nucleophilic substitution and subsequent cyclization to form the pyrazole ring.

Step 6: N-Alkylation

-

Reaction: Final alkylation of the pyrazole nitrogen.

-

Reagents: The pyrazole intermediate from Step 5, Ethyl bromodifluoroacetate, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

-

General Protocol: The pyrazole intermediate is N-alkylated using ethyl bromodifluoroacetate in the presence of a base such as potassium carbonate in an aprotic polar solvent like DMF to yield this compound-ethyl.[1]

Quantitative Data for Pathway 1

| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |

| 1 & 2 | 2-chloro-5-(trifluoromethyl)aniline | NaNO₂, HCl, CuCN | 2-chloro-5-(trifluoromethyl)benzonitrile | Data not available | Data not available |

| 3 | 2-chloro-5-(trifluoromethyl)benzonitrile | HNO₃, H₂SO₄ | 4-nitro-2-chloro-5-(trifluoromethyl)benzonitrile | Data not available | Data not available |

| 4 | 4-nitro-2-chloro-5-(trifluoromethyl)benzonitrile | Fe/HCl or H₂/Pd-C | 5-amino-2-chloro-4-fluorobenzonitrile | Data not available | Data not available |

| 5 | 5-amino-2-chloro-4-fluorobenzonitrile | Ethyl 2-chloroacetoacetate, NaOEt | Pyrazole intermediate | Data not available | Data not available |

| 6 | Pyrazole intermediate | Ethyl bromodifluoroacetate, K₂CO₃ | This compound-ethyl | Data not available | Data not available |

Visualizing Pathway 1

References

Toxicological Profile and Risk Assessment of Pyraflufen-ethyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraflufen-ethyl, with the chemical name ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxy]acetate, is a phenylpyrazole herbicide. It functions as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, disrupting the biosynthesis of chlorophyll (B73375) and heme in susceptible plants. This guide provides a comprehensive overview of the toxicological profile of this compound-ethyl and the associated risk assessment for human health, drawing from data submitted to and reviewed by major international regulatory agencies.

Toxicological Profile

The toxicological database for this compound-ethyl is extensive, with studies conducted to evaluate its potential adverse effects following acute, sub-chronic, and chronic exposures.

Toxicokinetics

Following oral administration in rats, this compound-ethyl is readily absorbed and rapidly excreted, primarily within 96 hours. The metabolic pathway involves ester hydrolysis and N-demethylation. The parent compound and its metabolites, E-1 and E-9, are considered of toxicological significance. There is no evidence of bioaccumulation in mammals.[1]

Acute Toxicity

This compound-ethyl exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure. It is not a skin irritant or a dermal sensitizer (B1316253) but can cause moderate eye irritation.[2][3]

Table 1: Acute Toxicity of this compound-ethyl

| Study Type | Species | Route | Value | Toxicity Category |

| Oral LD50 | Rat | Oral | > 5000 mg/kg bw | IV (Low) |

| Dermal LD50 | Rat | Dermal | > 2000 mg/kg bw | III |

| Inhalation LC50 | Rat | Inhalation | > 5.03 mg/L (4h) | IV (Low) |

| Skin Irritation | Rabbit | Dermal | Non-irritant | - |

| Eye Irritation | Rabbit | Dermal | Moderately irritating | - |

| Dermal Sensitization | Guinea Pig | Dermal | Not a sensitizer | - |

Sub-chronic and Chronic Toxicity

Repeated oral exposure to this compound-ethyl in studies has identified the liver, kidneys, and hematopoietic system as the primary target organs in rats and mice.[2][4] In dogs, however, no adverse effects were observed following oral exposure. A 28-day dermal toxicity study in rats showed no systemic toxicity at the limit dose.

Table 2: Sub-chronic and Chronic Toxicity of this compound-ethyl (No-Observed-Adverse-Effect Level - NOAEL)

| Study Type | Species | Duration | Route | NOAEL | Target Organs |

| Sub-chronic | Rat | 90-day | Oral | 17.2 mg/kg bw/day | Liver, Kidneys |

| Sub-chronic | Dog | 90-day | Oral | No adverse effects noted | - |

| Chronic | Rat | 2-year | Oral | 17.2 mg/kg bw/day | Liver, Kidneys |

| Chronic | Mouse | 78-week | Oral | - | Liver |

| Dermal | Rat | 28-day | Dermal | 1000 mg/kg/day (limit dose) | - |

Genotoxicity and Carcinogenicity

This compound-ethyl has been tested in a battery of in vitro and in vivo genotoxicity assays and was found to be non-mutagenic.

In long-term carcinogenicity studies, this compound-ethyl did not induce tumors in rats. However, in mice, an increased incidence of liver tumors (hepatocellular adenomas and carcinomas) was observed. Based on these findings in mice, the U.S. Environmental Protection Agency (EPA) has classified this compound-ethyl as "Likely to be Carcinogenic to Humans". The mode of action for tumor formation is considered to be non-genotoxic.

Reproductive and Developmental Toxicity

This compound-ethyl did not show evidence of reproductive toxicity in a two-generation study in rats. Developmental toxicity studies in rats and rabbits did not indicate increased susceptibility of fetuses to in utero exposure. Developmental effects were only observed at doses that were also toxic to the maternal animals.

Table 3: Reproductive and Developmental Toxicity of this compound-ethyl (NOAEL)

| Study Type | Species | Route | NOAEL (Maternal) | NOAEL (Developmental/Offspring) | Key Findings |

| Two-Generation Reproduction | Rat | Oral | - | - | No reproductive effects observed at high doses. |

| Developmental Toxicity | Rat | Oral | - | - | No adverse maternal or developmental effects noted. |

| Developmental Toxicity | Rabbit | Oral | - | - | Increased maternal mortality and abortions at moderate to high doses. |

Risk Assessment

The risk assessment for this compound-ethyl is conducted to determine the potential for adverse health effects in humans under various exposure scenarios. This involves establishing health-based guidance values and comparing them to estimated human exposures.

Health-Based Guidance Values

The Acceptable Daily Intake (ADI) is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The Acute Reference Dose (ARfD) is an estimate of the amount of a substance that can be ingested in a day without an appreciable health risk to the consumer.

Table 4: Health-Based Guidance Values for this compound-ethyl

| Guidance Value | Value | Basis | Regulatory Body |

| ADI | 0.17 mg/kg bw/day | Based on a NOAEL of 17.2 mg/kg bw/day from a 2-year rat study with a 100-fold safety factor. | Food Safety Commission of Japan (FSCJ) |

| ARfD | Not necessary | No adverse effects attributable to a single oral exposure were identified. | FSCJ |

Carcinogenic Risk Assessment

Due to the classification of this compound-ethyl as "Likely to be Carcinogenic to Humans," a quantitative cancer risk assessment is performed. The U.S. EPA uses a linear low-dose extrapolation approach to estimate the cancer risk. The estimated cancer risk from aggregate exposure (dietary and residential) to this compound-ethyl is considered to be within the negligible risk range and not of concern to the agency.

Experimental Protocols

Detailed experimental protocols for the toxicological studies on this compound-ethyl are typically not publicly available in their entirety. However, these studies are conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are generalized protocols based on the relevant OECD guidelines for the key studies cited.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (based on OECD Guideline 408)

-

Test System: Typically, Sprague-Dawley or Wistar rats, 5-6 weeks old at the start of the study.

-

Group Size: At least 10 males and 10 females per dose group.

-

Dose Levels: At least three dose levels plus a control group. The highest dose is selected to induce some toxicity but not mortality.

-

Administration: The test substance is administered daily via the diet, drinking water, or gavage for 90 days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at termination.

-

Pathology: All animals undergo a full necropsy. Organ weights are recorded. Histopathological examination of a comprehensive set of tissues from the control and high-dose groups is performed.

Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

-

Test System: Typically, rats and rabbits.

-

Group Size: Sufficient number of pregnant females to yield approximately 20 litters per group.

-

Dose Levels: At least three dose levels plus a control group.

-

Administration: The test substance is administered daily from implantation to the day before caesarean section.

-

Maternal Observations: Daily clinical observations, weekly body weight, and food consumption.

-

Fetal Examinations: At termination, fetuses are examined for external, visceral, and skeletal abnormalities.

Two-Generation Reproduction Toxicity Study (based on OECD Guideline 416)

-

Test System: Typically, rats.

-

Group Size: Sufficient number of males and females to produce at least 20 pregnant females per group.

-

Dose Levels: At least three dose levels plus a control group.

-

Administration: The test substance is administered continuously to the parental (P) generation before mating, during mating, gestation, and lactation, and to the first filial (F1) generation through to the production of the F2 generation.

-

Endpoints: Mating performance, fertility, gestation length, litter size, pup viability, growth, and development are assessed. Histopathology of reproductive organs is performed.

Combined Chronic Toxicity/Carcinogenicity Study (based on OECD Guideline 453)

-

Test System: Typically, rats and mice.

-

Group Size: At least 50 males and 50 females per dose group for the carcinogenicity phase.

-

Dose Levels: At least three dose levels plus a control group.

-

Administration: The test substance is administered daily for 18-24 months (mice) or 24 months (rats).

-

Observations: Similar to the 90-day study, with the addition of regular palpation for masses.

-

Pathology: Comprehensive gross and histopathological examination of all animals.

Mandatory Visualizations

Signaling Pathway of Protoporphyrinogen Oxidase (PPO) Inhibition

This compound-ethyl's primary mode of action is the inhibition of the PPO enzyme, which is crucial in the biosynthesis of both chlorophyll in plants and heme in animals. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), leading to lipid peroxidation and cell membrane disruption.

Caption: Signaling pathway of Protoporphyrinogen Oxidase (PPO) inhibition by this compound-ethyl.

Experimental Workflow for a General Toxicity Study

The following diagram illustrates a generalized workflow for a repeated-dose toxicity study, such as a 90-day oral toxicity study.

Caption: Generalized experimental workflow for a repeated-dose toxicity study.

Conclusion

This compound-ethyl demonstrates a low order of acute toxicity. The primary target organs upon repeated exposure are the liver, kidneys, and hematopoietic system in rodents. It is not genotoxic but is classified as "Likely to be Carcinogenic to Humans" based on liver tumors in mice, with a non-genotoxic mode of action. There is no evidence of reproductive toxicity or increased susceptibility in developing offspring. The established health-based guidance values (ADI) and the cancer risk assessment indicate that dietary and aggregate exposures to this compound-ethyl, when used according to approved practices, are not expected to pose a health risk to the general population, including infants and children. Further research into the specific molecular mechanisms of carcinogenicity in mice could provide additional insights into its human relevance.

References

The Environmental Fate and Degradation of Pyraflufen-ethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraflufen-ethyl is a phenylpyrazole herbicide used for the control of broadleaf weeds in a variety of agricultural settings.[1][2] Its efficacy is attributed to the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, which leads to cell membrane disruption in susceptible plants.[1][3] Understanding the environmental fate and degradation pathways of this compound-ethyl is critical for assessing its potential environmental impact and ensuring its safe use. This technical guide provides an in-depth overview of the current scientific understanding of this compound-ethyl's behavior in the environment, with a focus on its degradation through hydrolysis, photolysis, and metabolism in soil and aquatic systems. Detailed experimental protocols for key studies are also provided to aid in the design and interpretation of future research.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound-ethyl is characterized by its relatively low water solubility and a log Kow of 3.49, suggesting a moderate potential for partitioning into organic matter.[4] Its vapor pressure is low, indicating a limited potential for volatilization into the atmosphere.

Table 1: Physicochemical Properties of this compound-ethyl

| Property | Value | Reference |

| Molecular Weight | 413.18 g/mol | |

| Melting Point | 126.4-127.2 °C | |

| Water Solubility | 0.082 mg/L (20 °C) | |

| Vapor Pressure | 1.6 x 10⁻⁸ Pa (25 °C) | |

| Log Kow | 3.49 | |

| Henry's Law Constant | 8.1 x 10⁻⁵ Pa·m³/mol |

Environmental Degradation Pathways

This compound-ethyl is generally considered to be short-lived in the environment, with half-lives typically less than two days under most conditions. The primary routes of its degradation are hydrolysis, photolysis, and microbial metabolism, leading to the formation of several key metabolites.

Hydrolysis

Hydrolysis is a significant degradation pathway for this compound-ethyl, particularly under neutral to alkaline conditions. The ester linkage in the molecule is susceptible to cleavage, leading to the formation of its primary metabolite, this compound (E-1).

Table 2: Hydrolysis Half-life of this compound-ethyl

| pH | Temperature (°C) | Half-life (days) | Reference |

| 4 | 25 | Stable | |

| 7 | 25 | 13 | |

| 9 | 25 | Rapidly hydrolyzed |

A hydrolysis study for this compound-ethyl would be conducted in accordance with OECD Guideline 111. The general protocol is as follows:

-

Test Substance: Radiolabeled ([¹⁴C]) this compound-ethyl of high purity.

-

Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Conditions: The test solutions are incubated in the dark at a constant temperature, typically 25 °C.

-

Sampling: Aliquots of the test solutions are collected at various time intervals.

-

Analysis: The concentration of this compound-ethyl and its degradation products in the samples is determined using High-Performance Liquid Chromatography (HPLC) with radiometric detection.

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound-ethyl against time, and the half-life is calculated assuming pseudo-first-order kinetics.

Photolysis

Photolysis, or degradation by light, is another important dissipation route for this compound-ethyl in both aquatic and terrestrial environments.

Table 3: Photolysis Half-life of this compound-ethyl

| Medium | Light Source | Half-life (days) | Reference |

| Aqueous Solution (pH 7) | Simulated Sunlight | 1.4 | |

| Soil | Simulated Sunlight | 7 (typical) |

An aqueous photolysis study for this compound-ethyl would follow the principles of OECD Guideline 316:

-

Test Substance: [¹⁴C]-labeled this compound-ethyl.

-

Test Solution: A sterile, buffered aqueous solution (e.g., pH 7) containing the test substance.

-

Light Source: A light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters. The light intensity should be measured and reported.

-

Test Conditions: The test solution is irradiated in a temperature-controlled chamber. Dark controls, wrapped in aluminum foil, are incubated under the same conditions to assess abiotic degradation in the absence of light.

-

Sampling and Analysis: Samples are collected at various time points and analyzed by HPLC with radiometric detection to determine the concentrations of the parent compound and photoproducts.

-

Data Analysis: The photolytic half-life is calculated from the degradation rate constant, after correcting for any degradation observed in the dark controls.

Metabolism in Soil

Microbial degradation in soil is a key process in the environmental dissipation of this compound-ethyl. The rate and pathway of metabolism are influenced by soil type, organic matter content, moisture, and temperature.

Table 4: Aerobic Soil Metabolism of this compound-ethyl and its Metabolites

| Compound | Soil Type | Temperature (°C) | Half-life (DT₅₀) (days) | Major Metabolites | Reference |

| This compound-ethyl | Various | 20 | < 1 | E-1 | |

| Metabolite E-1 | Various | 20 | 16 - 53 | E-2, E-9 | |

| Metabolite E-2 | Various | 20 | 6 - 11 | E-3 | |

| Metabolite E-3 | Various | 20 | 158 - 442 | - |

A typical aerobic soil metabolism study for this compound-ethyl is conducted as follows:

-

Test Substance: [¹⁴C]-labeled this compound-ethyl.

-

Soil: Fresh, sieved soil with known characteristics (pH, organic carbon content, texture, microbial biomass).

-

Test Conditions: The soil is treated with the test substance and incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels to maintain aerobic conditions. Traps for CO₂ and volatile organic compounds are included in the setup.

-

Sampling: Soil samples are collected at various time intervals.

-

Extraction and Analysis: Soil samples are extracted with appropriate solvents (e.g., acetonitrile (B52724)/water). The extracts are analyzed by HPLC with radiometric detection to quantify the parent compound and metabolites. Non-extractable (bound) residues are quantified by combustion analysis.

-

Data Analysis: The dissipation half-life (DT₅₀) of this compound-ethyl and the formation and decline of metabolites are calculated.

Degradation Pathways of this compound-ethyl

The degradation of this compound-ethyl proceeds through a series of reactions, primarily initiated by the hydrolysis of the ethyl ester to form the carboxylic acid metabolite, E-1. This is followed by further transformations including decarboxylation, demethylation, and hydroxylation.

Caption: Aerobic soil metabolism pathway of this compound-ethyl.

Bioaccumulation

The potential for a substance to bioaccumulate in organisms is an important aspect of its environmental risk assessment. The bioconcentration factor (BCF) is a key parameter used to quantify this potential.

Based on its log Kow of 3.49, this compound-ethyl has a moderate potential for bioconcentration. However, studies have shown that the major transformation product, E-1, does not bioconcentrate in fish. Overall, this compound-ethyl is not expected to significantly bioaccumulate in the food chain.

A fish bioconcentration study for this compound-ethyl would generally adhere to OECD Guideline 305:

-

Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).

-

Test Substance: [¹⁴C]-labeled this compound-ethyl.

-

Test System: A flow-through system is used to maintain a constant concentration of the test substance in the water.

-

Uptake Phase: Fish are exposed to a sublethal concentration of the test substance for a defined period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals.

-

Depuration Phase: After the uptake phase, the remaining fish are transferred to clean water and the rate of elimination of the substance from their tissues is monitored.

-

Analysis: The concentration of the test substance and its metabolites in water and fish tissue is determined by radiometric analysis and chromatography.

-

Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish tissue to its concentration in the water at steady-state.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for monitoring the environmental fate of this compound-ethyl and its metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.

LC-MS/MS Method for Water and Soil Analysis

A validated LC-MS/MS method for the determination of this compound-ethyl and its metabolites E-1, E-2, and E-3 in water and soil has been established.

-

Water: For this compound-ethyl, E-2, and E-3, water samples are extracted with ethyl acetate. The extract is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis. For the more polar metabolite E-1, direct injection of the water sample may be possible.

-

Soil: Soil samples are typically extracted with a mixture of acetonitrile and an aqueous solution (e.g., ammonium (B1175870) chloride or hydrochloric acid). The extract is then cleaned up using solid-phase extraction (SPE) before analysis.

-

Chromatography: Reversed-phase HPLC is used to separate the analytes.

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification, providing high selectivity and sensitivity.

References

Pyraflufen-ethyl molecular structure and CAS registry number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of pyraflufen-ethyl (B41820), a phenylpyrazole herbicide. It details its molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Identity and Molecular Structure

This compound-ethyl is the international common name for the herbicidal active ingredient with the IUPAC name ethyl 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetate.[1][2] It is a proherbicide that is converted to its active acid form, this compound, in plants.[2]

-

Molecular Formula: C₁₅H₁₃Cl₂F₃N₂O₄

-

Molecular Weight: 413.18 g/mol

The molecular structure of this compound-ethyl is characterized by a central phenyl ring linked to a pyrazole (B372694) ring and an ethyl acetate (B1210297) group through an ether linkage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound-ethyl is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Appearance | White to cream colored powder | |

| Melting Point | 126.4–127.2 °C | |

| Relative Density | 1.57 g/cm³ at 24 °C | |

| Vapor Pressure | 1.6 x 10⁻⁸ Pa at 25 °C | |

| Partition Coefficient (log P) | 3.49 | |

| Solubility in Water | 0.082 mg/L at 20 °C | |

| Solubility in Organic Solvents | Heptane: 234 mg/LMethanol: 7.39 g/LDichloromethane: 100-111 g/LAcetone: 167-182 g/Lp-Xylene: 41.7-43.5 g/LEthyl acetate: 105-111 g/L |

Mechanism of Action

This compound-ethyl is a potent inhibitor of the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO), which is classified under HRAC Group E. PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. The inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light and oxygen, this accumulated protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX, which is a powerful photosensitizer. This process generates reactive oxygen species (ROS), leading to lipid peroxidation, cell membrane disruption, and ultimately, rapid cell death and necrosis of plant tissues.

Experimental Protocols

Several synthetic routes for this compound-ethyl have been described. One common commercial method starts from 2-chloro-5-(trifluoromethyl)aniline. This undergoes a multi-step process involving diazotization, Sandmeyer reaction, nitration, and reduction to form 5-amino-2-chloro-4-fluorobenzonitrile. The pyrrole (B145914) ring is then constructed through condensation with ethyl 2-chloroacetoacetate, followed by N-alkylation with ethyl bromodifluoroacetate to yield this compound-ethyl.

Another patented method involves the following key steps:

-

Intermediate A Synthesis: Mannich reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, paraformaldehyde, a cyclic secondary amine, and 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole.

-

Intermediate B Synthesis: Alkylation of intermediate A with monochlorodifluoromethane.

-

Final Product Synthesis: Oxidation of intermediate B with hydrogen peroxide to produce this compound-ethyl.

For tolerance enforcement and residue monitoring in plant commodities, analytical methods based on gas chromatography/mass spectrometry (GC/MS) are available.

-

Sample Preparation: The specific extraction and cleanup procedures depend on the matrix being analyzed. For the determination of this compound-ethyl residues in apples and soil, a method utilizing high-performance liquid chromatography (HPLC) with a UV detector has been developed. This involves extraction followed by cleanup using solid-phase extraction (SPE) cartridges (e.g., PSA and C18).

-

Instrumentation: GC/MS is the recommended technique for tolerance enforcement. The methods typically determine the parent this compound-ethyl and its primary metabolite, E-1, as its methyl ester.

-

Detection: The methods specify monitoring two ion transitions for each analyte to ensure accurate identification and quantification. Alternative detection systems such as GC with electron-capture detection (ECD) or nitrogen-phosphorus detection (NPD) can also be used.

-

Quantification: The limit of quantification (LOQ) for this compound-ethyl in samples like apples and soil has been reported as 0.01 mg/kg.

Toxicological Profile

This compound-ethyl exhibits relatively low acute toxicity via oral, dermal, and inhalation routes. It is not considered a skin irritant or a dermal sensitizer (B1316253) but can cause moderate to severe eye irritation.

Applications

This compound-ethyl is a contact herbicide used for post-emergence control of a wide range of broad-leaved weeds in various crops, including cereals (wheat, barley), potatoes, and corn. It is also utilized as a defoliant for cotton and a desiccant for potatoes to facilitate harvesting. Additionally, it is effective for controlling suckers in fruit trees and vines. It is characterized by its rapid action and efficacy at low application rates.

References

Inhibition of Protoporphyrinogen IX Oxidase by Pyraflufen-ethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyraflufen-ethyl is a potent, post-emergence herbicide belonging to the phenylpyrazole chemical class.[1][2] It functions as a pro-herbicide, rapidly converting to its active form, this compound, within the target plant.[3] The primary mode of action is the specific inhibition of Protoporphyrinogen IX oxidase (PPO), a critical enzyme in the tetrapyrrole biosynthesis pathway for both chlorophyll (B73375) and heme.[4][5] This inhibition leads to the accumulation of Protoporphyrinogen IX (PPGIX), which, in the presence of light and oxygen, triggers rapid peroxidation of cell membranes, causing cellular leakage, necrosis, and eventual death of susceptible plants. This guide provides a detailed overview of the biochemical mechanism, quantitative inhibition data, experimental protocols, and downstream effects of this compound-ethyl.

Mechanism of Action

This compound-ethyl is classified as a Group 14 (WSSA) or Group E (HRAC) herbicide. Its herbicidal activity is initiated by the inhibition of PPO.

The key steps are as follows:

-

Uptake and Conversion : this compound-ethyl, an ethyl ester pro-herbicide, is absorbed by the plant. Intracellular esterases hydrolyze it into the active acid form, this compound.

-

PPO Inhibition : this compound binds to and inhibits the PPO enzyme located in the chloroplasts.

-

Substrate Accumulation : PPO inhibition blocks the conversion of Protoporphyrinogen IX (PPGIX) to Protoporphyrin IX (PPIX). This leads to the abnormal accumulation of PPGIX.

-

Cellular Relocation and Auto-oxidation : The excess PPGIX leaks from the chloroplast into the cytoplasm. Here, in the presence of light and molecular oxygen, it undergoes uncontrolled, non-enzymatic oxidation to PPIX.

-

Generation of Reactive Oxygen Species (ROS) : This auto-oxidation process generates highly reactive singlet oxygen (¹O₂) and other ROS.

-

Oxidative Damage : The ROS produced initiate lipid peroxidation, causing rapid destruction of cellular and organellar membranes. This leads to loss of membrane integrity, electrolyte leakage, rapid desiccation, and cell death.

Figure 1: Mechanism of this compound-ethyl induced PPO inhibition and subsequent cellular damage.

Quantitative Inhibition Data

The efficacy of a PPO inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce enzyme activity by 50%. While specific IC50 values for this compound-ethyl are proprietary and vary across numerous studies and target species, research consistently demonstrates its high potency. For instance, studies on Galium aparine (cleavers) and Triticum aestivum (wheat) have shown that PPO activities from both species were almost equally inhibited by this compound-ethyl, though the herbicidal selectivity arises from differences in metabolism and uptake rather than intrinsic enzyme sensitivity.

| Parameter | Value/Observation | Context | Reference |

| Application Rate | 6 - 24 g a.i./ha | Effective post-emergence control of broadleaf weeds in cereal crops. | |

| Herbicidal Action | Rapid | Symptoms like necrosis and desiccation are visible within hours of application. | |

| Selectivity Factor | Metabolic Detoxification | Tolerant crops like wheat metabolize this compound-ethyl more rapidly than susceptible weeds. | |

| PPO Inhibition | Potent | Strong inhibition of the PPO enzyme is the primary mode of action. |

Note: Direct IC50 values are not broadly published in the reviewed literature. Efficacy is often reported in terms of application rates and physiological outcomes.

Experimental Protocols

In Vitro PPO Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound-ethyl on PPO activity in isolated plant organelles (e.g., chloroplasts or mitochondria). The assay measures the rate of Protoporphyrin IX (PPIX) formation from its substrate, Protoporphyrinogen IX (PPGIX).

Methodology:

-

Enzyme Extraction :

-

Homogenize fresh plant tissue (e.g., leaves) in an ice-cold extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.5).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet debris.

-

The resulting supernatant, containing the crude enzyme extract (or further purified organelle fractions), is used for the assay.

-

-

Substrate Preparation :

-

Prepare the substrate, Protoporphyrinogen IX (PPGIX), immediately before use due to its instability.

-

-

Inhibition Assay :

-

Prepare reaction mixtures in fluorometer cuvettes containing assay buffer, the enzyme extract, and varying concentrations of the inhibitor (this compound, the active metabolite).

-

Include a control group with no inhibitor.

-

Pre-incubate the mixtures for a set time (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

-

-

Reaction Initiation and Measurement :

-

Initiate the reaction by adding the PPGIX substrate to each cuvette.

-

Immediately monitor the increase in fluorescence corresponding to the formation of Protoporphyrin IX (PPIX). The separation and fluorometric determination of PPIX can be performed using HPLC.

-

-

Data Analysis :

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and use non-linear regression to determine the IC50 value.

-

Figure 2: General workflow for an in vitro PPO inhibition assay.

In Vivo Assessment of Herbicidal Efficacy

This protocol assesses the whole-plant effects of this compound-ethyl, focusing on membrane damage via electrolyte leakage.

Methodology:

-

Plant Cultivation :

-

Grow susceptible test plants in a controlled environment (greenhouse or growth chamber) to a specific growth stage (e.g., 2-3 true leaves).

-

-

Herbicide Application :

-

Apply this compound-ethyl at a range of concentrations using a laboratory sprayer to ensure uniform foliar coverage. Include an untreated control group.

-

-

Incubation :

-

Return plants to the controlled environment with light and monitor over a period (e.g., 24-72 hours).

-

-

Sample Collection :

-

Collect leaf discs of a uniform size from both treated and control plants at set time points after treatment.

-

-

Electrolyte Leakage Assay :

-

Thoroughly wash the leaf discs with deionized water to remove surface contaminants.

-

Place the discs in vials containing a known volume of deionized water.

-

Incubate the vials (e.g., on a shaker at room temperature) for several hours.

-

Measure the initial electrical conductivity (EC1) of the solution, which represents electrolytes leaked from damaged cells.

-

-

Total Electrolyte Measurement :

-

Autoclave or freeze-thaw the vials to cause complete cell rupture and release all electrolytes.

-

Measure the final electrical conductivity (EC2).

-

-

Data Analysis :

-

Calculate the percentage of electrolyte leakage as (EC1 / EC2) * 100.

-

Correlate the leakage with the herbicide dose to determine the effective dose (ED50) causing 50% membrane damage.

-

Figure 3: Workflow for evaluating herbicide efficacy via electrolyte leakage assay.

Conclusion

This compound-ethyl is a highly effective PPO-inhibiting herbicide characterized by its rapid contact action. Its pro-herbicide nature and subsequent inhibition of a crucial enzymatic step in chlorophyll biosynthesis lead to a cascade of oxidative events, culminating in swift and effective weed control. Understanding the detailed mechanism, quantitative effects, and experimental methodologies is vital for researchers in the fields of herbicide development, weed science, and plant biochemistry for optimizing its use and managing the potential for weed resistance.

References

Unraveling the Environmental Fate of Pyraflufen-ethyl: A Technical Guide to Metabolite Identification in Soil and Water

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies used to identify and quantify the metabolites of the herbicide Pyraflufen-ethyl in soil and water. Designed for researchers, scientists, and environmental chemists, this document details the experimental protocols, summarizes key quantitative data, and visualizes the degradation pathways, offering a thorough understanding of the environmental transformation of this widely used agricultural chemical.

This compound-ethyl, a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, is valued for its rapid and effective control of broadleaf weeds.[1] Its environmental fate, particularly its degradation into various metabolites in soil and aquatic systems, is a critical area of study for assessing its overall environmental impact. This guide synthesizes findings from various regulatory and research documents to present a detailed picture of its transformation processes.

Degradation Pathway and Metabolite Formation

Upon introduction into the environment, this compound-ethyl undergoes rapid degradation through biotic and abiotic processes, including microbial action and photolysis.[2][3] The primary transformation products identified in both soil and water are the metabolites designated as E-1, E-2, E-3, and E-9.[4][5] The degradation cascade is initiated by the hydrolysis of the ethyl ester to form the carboxylic acid metabolite, E-1. Further degradation of E-1 leads to the formation of E-2 and subsequently E-3, which is considered a more persistent terminal degradate. Another minor pathway involves the formation of the N-demethylated metabolite E-9.

Quantitative Analysis of Degradation

The degradation kinetics of this compound-ethyl and the formation and decline of its metabolites have been characterized in various laboratory studies. The parent compound, this compound-ethyl, is generally short-lived in the environment, with reported half-lives of less than two days under most conditions. The persistence of its metabolites, however, varies significantly.

Table 1: Degradation Half-lives of this compound-ethyl and its Metabolites in Aerobic Soil

| Compound | Half-life (days) at 20°C | Maximum Percentage Observed (%) | Reference |

| This compound-ethyl | < 1 | - | |

| Metabolite E-1 | 16 - 53 | 78 | |

| Metabolite E-2 | 6 - 11 | 39 | |

| Metabolite E-3 | 158 - 442 | 69 |

Data represents findings from laboratory studies under aerobic conditions.

Experimental Protocols for Metabolite Identification

The identification and quantification of this compound-ethyl and its metabolites in environmental matrices require robust analytical methodologies. The following sections detail the typical experimental workflows for soil and water metabolism studies.

Soil Metabolism Study Protocol

A key objective of soil metabolism studies is to determine the rate and pathway of degradation under controlled laboratory conditions.

1. Sample Preparation and Incubation:

-

Soil samples are sieved and their moisture content determined.

-

The soil is fortified with a known concentration of this compound-ethyl.

-

Samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for a specified period, with sampling at various time intervals.

2. Extraction:

-

Soil samples are subjected to sequential extractions to isolate the parent compound and its metabolites.

-

A common procedure involves an initial extraction with a mixture of acetonitrile (B52724) and 1M ammonium (B1175870) chloride solution (4:1 v/v), followed by a second extraction with acetonitrile and 1M hydrochloric acid solution (4:1 v/v).

3. Analysis:

-

The extracts are analyzed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

This technique allows for the sensitive and selective quantification of this compound-ethyl and its metabolites (E-1, E-2, and E-3), monitoring at least two ion mass transitions for each analyte.

Water Metabolism Study Protocol

Aquatic metabolism studies are crucial for understanding the fate of this compound-ethyl in water bodies.

1. Sample Preparation and Incubation:

-

Water samples (e.g., drinking water, surface water) are fortified with this compound-ethyl and its metabolites.

-

Samples are incubated under controlled conditions, often including both dark (hydrolysis) and light (photolysis) conditions, to assess different degradation pathways.

2. Extraction:

-

For this compound-ethyl, E-2, and E-3, a sequential extraction with ethyl acetate (B1210297) is performed. The combined extracts are then concentrated and reconstituted in an appropriate solvent.

-

For the more polar metabolite E-1, direct injection of the water sample is often possible for analysis.

3. Analysis:

-

Similar to soil studies, LC-MS/MS is the analytical method of choice for the final determination of the analytes in water extracts.

Visualizing the Process

To further clarify the experimental procedures and the chemical transformations, the following diagrams have been generated.

References

Methodological & Application

Application Note: Determination of Pyraflufen-ethyl Residues in Soil by HPLC-UV

Introduction

Pyraflufen-ethyl (B41820) is a selective post-emergence herbicide used for controlling broad-leaved weeds in various agricultural settings.[1] Monitoring its residue levels in soil is crucial for assessing environmental persistence and ensuring agricultural sustainability. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of this compound-ethyl residues in soil samples. The method involves solvent extraction, solid-phase extraction (SPE) cleanup, and subsequent analysis by HPLC-UV.[2][3]

Quantitative Data Summary

The performance characteristics of this analytical method have been validated to ensure accuracy, precision, and sensitivity. The key validation parameters are summarized in the tables below.

Table 1: Method Validation Parameters for this compound-ethyl in Soil

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 1.6 ng | [4][5] |

| Limit of Quantitation (LOQ) | 0.01 mg/kg | |

| Linearity (Correlation Coefficient, r) | ≥ 0.99 |

Table 2: Recovery Rates of this compound-ethyl in Fortified Soil Samples

| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| 0.01 | 90.1 | 5.8 | |

| 0.1 | 96.5 | 4.1 | |

| 1.0 | 101.3 | 3.5 |

Table 3: Dissipation of this compound-ethyl in Soil

| Time (Days) | Residue Level (mg/kg) | Reference |

| 0 | 0.098 | |

| 7 | 0.052 | |

| 14 | 0.028 | |

| 21 | 0.019 | |

| 28 | 0.014 | |

| 35 | 0.011 | |

| Half-life (t½) | ~11.89 days |

Experimental Protocols

1. Sample Preparation and Extraction

This protocol outlines the procedure for extracting this compound-ethyl from soil samples.

-

Materials and Reagents:

-

Sieved soil sample

-

Acetone (HPLC grade)

-

Deionized water

-

50 mL polypropylene (B1209903) centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

-

Extraction Procedure:

-

Weigh 20 g of the sieved soil sample into a 50 mL centrifuge tube.

-

Add 20 mL of an acetone-water solution (80:20, v/v).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the tube at 4000 rpm for 5 minutes.

-

Carefully collect the supernatant (the upper liquid layer) for the cleanup step.

-

2. Cleanup by Solid-Phase Extraction (SPE)

This step is crucial for removing interfering substances from the soil extract before HPLC analysis. An octadecyl (C18) SPE cartridge is used for this purpose.

-

Materials and Reagents:

-

C18 SPE cartridge

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Nitrogen gas supply

-

Water bath at 40°C

-

-

Cleanup Procedure:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

-

Load 10 mL of the soil extract supernatant onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of a methanol-water solution (40:60, v/v) to remove polar interferences.

-

Dry the cartridge under a gentle stream of vacuum for 10 minutes.

-

Elute the this compound-ethyl from the cartridge with 10 mL of acetonitrile.

-

Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 1 mL of methanol for HPLC analysis.

-

3. HPLC-UV Analysis

-

Instrumentation and Conditions:

-

HPLC System: A standard high-performance liquid chromatography system equipped with a UV detector.

-

Column: C18 column (e.g., Purospher RP-18, 5 µm).

-

Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: 240 nm.

-

-

Analysis Procedure:

-

Prepare a series of standard solutions of this compound-ethyl in methanol at known concentrations to create a calibration curve.

-

Inject the reconstituted sample extract into the HPLC system.

-

Identify the this compound-ethyl peak based on the retention time obtained from the standard solutions.

-

Quantify the amount of this compound-ethyl in the sample by comparing the peak area with the calibration curve.

-

Diagrams

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound-ethyl residues in soil by solid phase extraction and high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

Solid-phase extraction (SPE) protocol for Pyraflufen-ethyl cleanup in apple matrix

Application Note: Solid-Phase Extraction (SPE) Protocol for Pyraflufen-ethyl Cleanup in Apple Matrix

Introduction

This compound-ethyl is a selective, post-emergence herbicide used for the control of broad-leaf weeds in various agricultural settings.[1][2] Monitoring its residues in food commodities like apples is crucial for ensuring food safety and regulatory compliance. This application note details a robust Solid-Phase Extraction (SPE) protocol for the cleanup of this compound-ethyl from apple matrix, enabling accurate and sensitive quantification by High-Performance Liquid Chromatography (HPLC). The described method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) style extraction followed by a dispersive SPE (d-SPE) or cartridge-based SPE cleanup using a Primary Secondary Amine (PSA) sorbent, which is effective for removing interfering matrix components from apple extracts.[2][3][4]

Quantitative Data Summary

The performance of the described method has been validated, and the key quantitative data are summarized in the table below. The recovery rates demonstrate the efficiency of the extraction and cleanup process, while the Relative Standard Deviations (RSD) indicate the precision and reproducibility of the method.

Table 1: Method Performance for this compound-ethyl in Apple Matrix

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 1.6 ng | |

| Limit of Quantification (LOQ) | 0.01 mg/kg | |

| HPLC-MS LOD | 0.15 µg/kg | |

| HPLC-MS LOQ | 0.5 µg/kg |

Table 2: Recovery Rates of this compound-ethyl in Fortified Apple Samples

| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| 0.01 | 95.2 | 4.5 | |

| 0.1 | 98.7 | 3.2 | |

| 1.0 | 102.1 | 2.8 |

Experimental Protocol

This protocol is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Materials and Reagents

-

Homogenized Apple Sample

-

Acetonitrile (B52724) (HPLC Grade)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

-

Sodium Chloride (NaCl)

-

Primary Secondary Amine (PSA) SPE Cartridges or Bulk Sorbent

-

50 mL Polypropylene Centrifuge Tubes

-

Vortex Mixer

-

High-Speed Centrifuge

-

Nitrogen Evaporation System

-

HPLC system with UV or Mass Spectrometry (MS) detector

Sample Extraction (QuEChERS)

-

Weigh 10 g of a homogenized apple sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

-

Immediately vortex for 1 minute to prevent the formation of magnesium sulfate conglomerates.

-

Centrifuge the tube at 4000 rpm for 5 minutes to separate the layers.

-

Carefully collect the supernatant (acetonitrile layer) for the subsequent cleanup step.

Sample Cleanup (Solid-Phase Extraction)

This step utilizes a Primary Secondary Amine (PSA) sorbent, which is effective in removing sugars, organic acids, and other polar interferences from the apple extract.

-

Conditioning: Pass 5 mL of acetonitrile through a PSA SPE cartridge.

-

Loading: Load 5 mL of the apple extract supernatant from the previous step onto the conditioned SPE cartridge.

-

Elution: Elute the target analyte (this compound-ethyl) with 10 mL of acetonitrile.

-

Concentration: Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) for HPLC analysis.

HPLC Analysis

-

Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection: UV detector or Mass Spectrometer

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to analysis.

Caption: Workflow for this compound-ethyl analysis in apples.

References

Gas chromatography/mass spectroscopy (GC/MS) for Pyraflufen-ethyl metabolite analysis

Abstract

This application note provides a detailed protocol for the determination of Pyraflufen-ethyl and its primary metabolite, E-1, in various matrices using Gas Chromatography/Mass Spectrometry (GC/MS). This compound-ethyl is a pro-herbicide used for the control of broad-leaved weeds.[1] Monitoring its residues and metabolites is crucial for ensuring food safety and environmental quality. The described method involves a derivatization step to enhance the volatility of the E-1 metabolite for GC/MS analysis. This protocol is intended for researchers, scientists, and professionals in the fields of analytical chemistry, environmental science, and drug development.

Introduction

This compound-ethyl is an herbicide that works by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase.[2] In the environment and in biological systems, it is rapidly hydrolyzed to its active acid form, this compound (metabolite E-1).[2][3] Other relevant metabolites that can be formed through further degradation include E-2, E-3, and E-9.[4] Due to its toxicological significance, regulatory bodies require the monitoring of both the parent compound and its metabolite E-1 in various commodities.